2-(3-Cyclohexene-1-yl)ethyl acetate
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Overview
Description
2-(3-Cyclohexene-1-yl)ethyl acetate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . . This compound is characterized by a cyclohexene ring attached to an ethyl acetate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexene-1-yl)ethyl acetate typically involves the esterification of 3-Cyclohexene-1-ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclohexene-1-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Cyclohexenone or cyclohexanone derivatives.
Reduction: 3-Cyclohexene-1-ethanol.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
2-(3-Cyclohexene-1-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-Cyclohexene-1-yl)ethyl acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and 3-Cyclohexene-1-ethanol, which can further participate in biochemical reactions. The cyclohexene ring can interact with enzymes and receptors, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
α-Terpinyl acetate: Similar in structure but with a different arrangement of functional groups.
Nopol derivatives: Compounds derived from nopol, which have similar cycloaliphatic structures.
Uniqueness
2-(3-Cyclohexene-1-yl)ethyl acetate is unique due to its specific combination of a cyclohexene ring and an ethyl acetate group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
39055-34-0 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-cyclohex-3-en-1-ylethyl acetate |
InChI |
InChI=1S/C10H16O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-3,10H,4-8H2,1H3 |
InChI Key |
HEYMGGRGEJTPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1CCC=CC1 |
Origin of Product |
United States |
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